molecular formula C15H16N6O4 B571561 5-Formyltetrahydropteroic acid CAS No. 4349-43-3

5-Formyltetrahydropteroic acid

Cat. No. B571561
CAS RN: 4349-43-3
M. Wt: 344.331
InChI Key: CQQLECJFFZOOBZ-UHFFFAOYSA-N
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Description

5-Formyltetrahydropteroic acid is a chemical compound with the molecular formula C15H16N6O4 . It is a derivative of folinic acid . The molecular weight of this compound is 344.33 .


Molecular Structure Analysis

The molecular structure of 5-Formyltetrahydropteroic acid includes a total of 43 bonds. There are 27 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 5 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), 1 tertiary amide (aliphatic), 1 guanidine derivative, 1 primary amine (aliphatic), 2 secondary amines (aliphatic), 1 secondary amine (aromatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

5-Formyltetrahydropteroic acid has a density of 1.7±0.1 g/cm³. Its boiling point is 661.1±65.0 °C at 760 mmHg. The vapor pressure is 0.0±2.1 mmHg at 25°C. The enthalpy of vaporization is 102.2±3.0 kJ/mol. The flash point is 353.6±34.3 °C. The index of refraction is 1.779. The molar refractivity is 85.5±0.5 cm³. It has 10 H bond acceptors, 6 H bond donors, 4 freely rotating bonds. The polar surface area is 149 Ų. The polarizability is 33.9±0.5 10^-24 cm³. The surface tension is 81.0±7.0 dyne/cm. The molar volume is 204.1±7.0 cm³ .

Scientific Research Applications

  • Stability in Food Technology : 5-Formyltetrahydrofolate is a major naturally occurring form of folic acid in foods. Its stability under different conditions is crucial for accurate determination in food analysis. The stability of 5-Formyltetrahydropteroic acid at different pH levels and temperatures, and the impact of antioxidants on its stability during HPLC analysis, are significant for ensuring accurate analytical results in food research (Jastrebova et al., 2013).

  • Biochemical Role in Enzyme Function : The binding site and structure of 5,10-methenyltetrahydrofolate synthetase in liver cells, which interacts with 5-Formyltetrahydropteroylmonoglutamate, plays a crucial role in enzyme function and cellular metabolism (Maras et al., 1994).

  • Regulatory Role in Neuroblastoma : 5-Formyltetrahydrofolate regulates homocysteine remethylation in human neuroblastoma cells. Its depletion affects intracellular serine and glycine concentrations, and the presence of 5-methyltetrahydrofolate, suggesting its role in inhibiting serine hydroxymethyltransferase activity (Girgis et al., 1997).

  • Cancer Therapy Applications : In cancer therapy, 5-Formyltetrahydrofolate (leucovorin) combined with 5-fluorouracil is used therapeutically for advanced colorectal and breast carcinoma. Its dose, schedule, and route of administration are critical factors determining the therapeutic efficacy (Rustum, 1989).

  • Role in Cellular Metabolism and Transport : The uptake and metabolism of 5-Formyltetrahydrofolate in leukemia cells indicate its carrier-mediated transport and rapid metabolism, highlighting its significance in cellular processes (Nahas et al., 1972).

  • Regulation of De Novo Purine Biosynthesis : 5-Formyltetrahydrofolate regulates de novo purine biosynthesis. The enzyme methenyltetrahydrofolate synthetase metabolizes 5-Formyltetrahydrofolate, indicating its role in folate-dependent one-carbon metabolism and purine biosynthesis (Field et al., 2006).

properties

IUPAC Name

4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O4/c16-15-19-12-11(13(23)20-15)21(7-22)10(6-18-12)5-17-9-3-1-8(2-4-9)14(24)25/h1-4,7,10,17H,5-6H2,(H,24,25)(H4,16,18,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQLECJFFZOOBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formyltetrahydropteroic acid

CAS RN

4349-43-3
Record name 5-Formyltetrahydropteroic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004349433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-formyltetrahydropteroic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-FORMYLTETRAHYDROPTEROIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FW7ZL9BTK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
5
Citations
AM Albrecht, E Boldizsar, DJ Hutchison - Journal of Bacteriology, 1978 - Am Soc Microbiol
… It was the substrate for the enzymatic synthesis of 5-formyltetrahydropteroic acid by a cell extract ofStreptococcus faecium subsp. durans/Ak (3, 5, 10). Bacterial extract was incubated at …
Number of citations: 41 journals.asm.org
B Maras, P Stover, S Valiante, D Barra… - Journal of Biological …, 1994 - Elsevier
… gel electrophoresis; HPLC, high pressure liquid chroma- The purified protein (10 mg) was carboxymethylated iod0[2-'~C]acwith tography; 5-CHO-H4Pte, 5-formyltetrahydropteroic acid; …
Number of citations: 35 www.sciencedirect.com
ELR Stokstad, HP Broquist… - Annual Reviews in …, 1955 - annualreviews.org
… The end products of the digestion of these substrates were predominately the diglutamate of 5-formyltetrahydropteroic acid when chicken pancreas was employed and the …
Number of citations: 7 www.annualreviews.org
RJ Schnitzer, F Hawking - 2013 - books.google.com
Experimental Chemotherapy, Volume II: Chemotherapy of Bacterial Infections: Part I is devoted to the history, development, and progress of experimental chemotherapy of bacterial …
Number of citations: 3 books.google.com
B Point, L Xu
Number of citations: 0

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